
Bis(dibenzoylmethanato)palladium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(dibenzoylmethanato)palladium is a coordination compound where palladium is complexed with two dibenzoylmethane ligands. This compound is of significant interest due to its unique structural, electronic, and catalytic properties. It is widely used in various fields, including catalysis, materials science, and coordination chemistry.
準備方法
Synthetic Routes and Reaction Conditions
Bis(dibenzoylmethanato)palladium can be synthesized through the reaction of palladium(II) chloride with dibenzoylmethane in the presence of a base such as sodium acetate. The reaction typically occurs in an organic solvent like ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
PdCl2+2C6H5COCH2COC6H5+2NaOAc→Pd(C6H5COCHCOC6H5)2+2NaCl+2HOAc
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. Industrial processes may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity.
化学反応の分析
Types of Reactions
Bis(dibenzoylmethanato)palladium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state palladium complexes.
Reduction: It can be reduced to form palladium(0) species.
Substitution: Ligands in the complex can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as hydrazine or sodium borohydride are used.
Substitution: Reactions typically occur in organic solvents like dichloromethane or toluene, often under inert atmosphere conditions.
Major Products
Oxidation: Higher oxidation state palladium complexes.
Reduction: Palladium(0) nanoparticles or colloids.
Substitution: New palladium complexes with different ligands.
科学的研究の応用
Bis(dibenzoylmethanato)palladium has a wide range of applications in scientific research:
Catalysis: It is used as a catalyst in various organic reactions, including cross-coupling reactions like Suzuki-Miyaura and Heck reactions.
Materials Science: The compound is used in the preparation of palladium-containing materials with unique electronic and optical properties.
Biology and Medicine: Palladium complexes, including this compound, are studied for their potential anticancer and antimicrobial activities.
Industry: It is used in the production of fine chemicals and pharmaceuticals due to its catalytic properties.
作用機序
The mechanism by which bis(dibenzoylmethanato)palladium exerts its effects is primarily through its ability to coordinate with various substrates and facilitate chemical transformations. The palladium center acts as a catalytic site, enabling the activation and transformation of organic molecules. The dibenzoylmethane ligands stabilize the palladium center and influence its reactivity.
類似化合物との比較
Similar Compounds
- Bis(dibenzoylmethanato)nickel
- Bis(dibenzoylmethanato)copper
- Bis(dibenzoylmethanato)cadmium
Uniqueness
Bis(dibenzoylmethanato)palladium is unique due to its superior catalytic properties compared to its nickel, copper, and cadmium counterparts. Palladium complexes are generally more effective in catalyzing cross-coupling reactions and other organic transformations, making them highly valuable in both research and industrial applications.
特性
分子式 |
C30H22O4Pd |
|---|---|
分子量 |
552.9 g/mol |
IUPAC名 |
1,3-diphenylpropane-1,3-dione;palladium(2+) |
InChI |
InChI=1S/2C15H11O2.Pd/c2*16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13;/h2*1-11H;/q2*-1;+2 |
InChIキー |
XQEHGWZMLVECOC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.[Pd+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


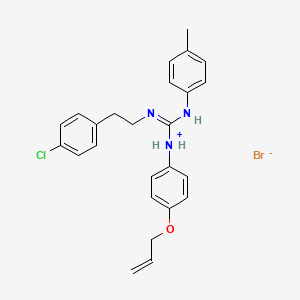

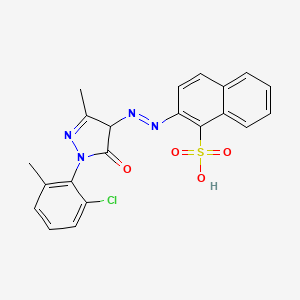
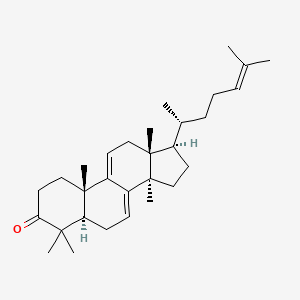
![Tert-butyl 2-[6-(2-azidoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B13778564.png)

![tetramethylazanium;[(3E,5E)-2,8,8-tricyanoocta-1,3,5,7-tetraenylidene]azanide](/img/structure/B13778570.png)
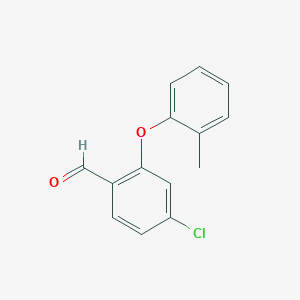
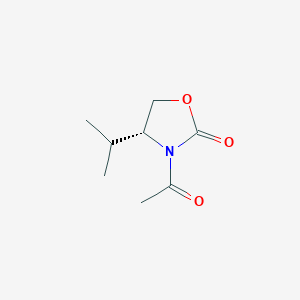
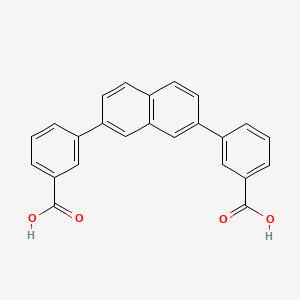
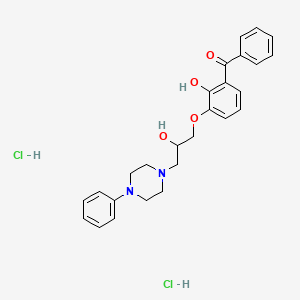
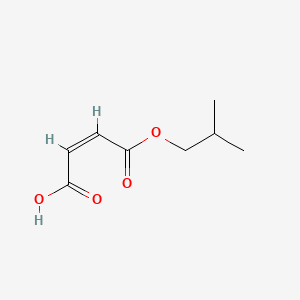

![6-[(dimethylamino)methyl]-2-(3-methylbutyl)-3-Pyridinol](/img/structure/B13778620.png)
